2-Chloro-6-isopropylpyrimidin-4-amine
CAS No.: 1258288-61-7
Cat. No.: VC8224315
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258288-61-7 |
|---|---|
| Molecular Formula | C7H10ClN3 |
| Molecular Weight | 171.63 g/mol |
| IUPAC Name | 2-chloro-6-propan-2-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C7H10ClN3/c1-4(2)5-3-6(9)11-7(8)10-5/h3-4H,1-2H3,(H2,9,10,11) |
| Standard InChI Key | XBOHJBMIGNEQEH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=NC(=N1)Cl)N |
| Canonical SMILES | CC(C)C1=CC(=NC(=N1)Cl)N |
Introduction
2-Chloro-6-isopropylpyrimidin-4-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2, an isopropyl group at position 6, and an amino group at position 4. It has garnered attention for its applications in medicinal chemistry, agrochemicals, and materials science due to its unique chemical structure and reactivity.
Laboratory Synthesis
The synthesis of 2-Chloro-6-isopropylpyrimidin-4-amine typically involves:
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Chlorination of a pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine.
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Reaction with phosphorus oxychloride under controlled conditions.
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Quenching with alcohols and neutralization using ammonia water.
Industrial Production
In industrial settings, large-scale production employs continuous flow reactors to enhance efficiency. Advanced purification techniques are utilized to achieve high yields and purity.
Substitution Reactions
The chlorine atom at position 2 can be replaced by various nucleophiles (e.g., amines or thiols) under acidic or basic conditions.
Oxidation and Reduction
Oxidation reactions using agents like hydrogen peroxide or potassium permanganate can modify the substituents on the pyrimidine ring. Reduction reactions with lithium aluminum hydride or sodium borohydride alter the nitrogen or carbon oxidation states.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium amide, potassium thiolate | Substituted derivatives |
| Oxidation | Hydrogen peroxide, potassium permanganate | Oxidized forms of the compound |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
Medicinal Chemistry
The compound is a building block for synthesizing pharmaceuticals targeting cancer, inflammatory diseases, and microbial infections.
Agrochemicals
It is used in developing herbicides and pesticides due to its bioactive properties.
Materials Science
Its unique structure makes it a precursor for specialty chemicals with applications in advanced materials.
Comparison with Similar Compounds
| Compound | Structural Difference | Key Properties |
|---|---|---|
| 2-Amino-4-chloro-6-methylpyrimidine | Methyl group instead of isopropyl group | Lower lipophilicity |
| 2,4-Diamino-6-chloropyrimidine | Two amino groups instead of one | Enhanced hydrogen bonding potential |
The presence of the isopropyl group in 2-Chloro-6-isopropylpyrimidin-4-amine enhances its lipophilicity and biological activity compared to similar compounds.
Mechanism of Action
The compound may inhibit DNA synthesis by interfering with pyrimidine metabolism, a critical pathway for cell proliferation in both normal and cancerous cells.
Biological Activity
Studies suggest potential antimicrobial, antiviral, and anticancer properties due to its ability to interact with molecular targets like enzymes and receptors.
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